5-Amino-3-isobutylisoxazole-4-carbonitrile
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Overview
Description
5-Amino-3-isobutylisoxazole-4-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research This compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isobutylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-isobutylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted isoxazole derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Amino-3-isobutylisoxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives exhibit biological activities, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 5-Amino-3-isobutylisoxazole-4-carbonitrile involves its interaction with various molecular targets. The amino and carbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The isoxazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound has a similar isoxazole ring structure but with a carboxylic acid group instead of a carbonitrile group.
5-Amino-pyrazole-4-carbonitrile: This compound has a pyrazole ring instead of an isoxazole ring, but shares the amino and carbonitrile functional groups.
Uniqueness
5-Amino-3-isobutylisoxazole-4-carbonitrile is unique due to its specific combination of functional groups and the isoxazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-3-(2-methylpropyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)3-7-6(4-9)8(10)12-11-7/h5H,3,10H2,1-2H3 |
InChI Key |
COVZGFSEVVBLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=C1C#N)N |
Origin of Product |
United States |
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